molecular formula C14H28Sn B095495 Diallyldibutylstannane CAS No. 15336-98-8

Diallyldibutylstannane

Cat. No. B095495
CAS RN: 15336-98-8
M. Wt: 315.1 g/mol
InChI Key: LCGVYMRFNOWPGQ-UHFFFAOYSA-N
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Description

Diallyldibutylstannane is a tin-based organometallic compound that is used in various organic synthesis reactions. The compound features in the cyclization reaction of halo ketones, where it is used to produce cyclic ethers. This reaction is catalyzed by tetraethylammonium chloride and is particularly effective with chloro-substituted ketones, leading to high yields of 2-allyloxiranes or 2-allyltetrahydrofurans. β-Chloro ketones, when reacted with diallyldibutylstannane, yield corresponding allyl alcohols .

Synthesis Analysis

The synthesis of related organotin compounds often involves reactions with tin halides or stannanes. For instance, 1,2-dichlorotetrabutyldistannane can be synthesized as a byproduct when tbutylmagnesium chloride reacts with tin tetrachloride or through the reaction of ditbutyltindihydride with ditbutyltin dichloride in the presence of amines . Although not directly related to diallyldibutylstannane, these synthesis pathways provide insight into the general methods of preparing organotin compounds.

Molecular Structure Analysis

The molecular structure of organotin compounds can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the molecular structure of 1,2-dichlorotetrabutyldistannane was determined using this method . While the specific molecular structure of diallyldibutylstannane is not detailed in the provided papers, it can be inferred that similar structural analysis techniques would be applicable.

Chemical Reactions Analysis

Organotin compounds participate in a variety of chemical reactions. Diallyldibutylstannane is used in the formation of cyclic ethers from halo ketones . Other organotin reactions include the formation of diarylmethane structures through Pd-catalyzed cross-coupling reactions , and the reaction of dialkylstannylene with carbon disulfide and related heterocumulenes, leading to complex products and isomeric mixtures characterized by NMR spectroscopy and X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds like diallyldibutylstannane are influenced by their molecular structure and the nature of the tin-carbon bonds. These compounds can be air-stable and storable, as seen with (2-pyridyl)silylmethylstannane, which serves as a versatile coupling platform in synthetic strategies . The reactivity of organotin compounds with various reagents, such as halo ketones, isocyanates, and heterocumulenes, further demonstrates their diverse chemical properties .

Scientific Research Applications

  • Allyl Group Exchange Reactions : Diallyldibutylstannane has been involved in allyl group exchange reactions, particularly in the formation of various stannanes like triallylmethylstannane and allyldimethallylmethylstannane. These reactions contribute to the synthesis of compounds with potential applications in organic chemistry and material sciences (Horikawa & Takeda, 1996).

  • Synthesis of Complex Organic Molecules : It plays a role in the synthesis of complex organic molecules, such as the C(7)-C(22) sector of (+)-acutiphycin. This involves a double O-directed free radical hydrostannation reaction, demonstrating its utility in sophisticated organic syntheses (Hale et al., 2014).

  • Catalyzing Allylation Reactions : Diallyldibutylstannane, in conjunction with Indium triflate, has been used to catalyze allylation reactions of ketones. This method is noted for its superiority to most known methods, illustrating its efficiency and potential in synthetic chemistry (Liu et al., 2005).

  • Biological Effects Studies : Although not directly related to Diallyldibutylstannane, there are studies on Diallyldisulfide, a structurally similar compound, which shows biological effects such as anti-tumor, anti-inflammatory, and chemopreventive properties. This suggests potential biological applications for structurally similar compounds like Diallyldibutylstannane (Wargovich, 1987), (Tang et al., 2013).

  • Chemopreventive Potential : Diallyl disulfide, a related compound, has shown chemopreventive effects against various cancers, indicating the possible research interest in diallyl compounds like Diallyldibutylstannane for similar applications (Stan & Singh, 2009), (Nakagawa et al., 2001).

Safety And Hazards

Diallyldibutylstannane is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It’s important to handle this substance with care and follow safety guidelines .

properties

IUPAC Name

dibutyl-bis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVYMRFNOWPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165316
Record name Diallyldibutylstannane
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Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diallyldibutylstannane

CAS RN

15336-98-8
Record name Dibutyldi-2-propen-1-ylstannane
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Record name Diallyldibutylstannane
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Record name 15336-98-8
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Record name Diallyldibutylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Block, RJ Linderman - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… ring closure by a palladium catalyzed reaction of diallyldibutylstannane with 3-haloketones or-… closure by a palladium catalyzed reaction of diallyldibutylstannane with 3-haloketones or-…
Number of citations: 1 www.sciencedirect.com
PC Van Dort, PL Fuchs - The Journal of Organic Chemistry, 1997 - ACS Publications
… and 27% diallyldibutylstannane was collected between 89 and 101 C (42% yield taking into account the purity of the product). The diallyldibutylstannane impurity did not appear to …
Number of citations: 16 pubs.acs.org
HC Guo, JA Ma - Angewandte Chemie International Edition, 2006 - Wiley Online Library
… Diallyldibutylstannane performed better than all the other stannanes tested, and the use of 10 equivalents of the stannane gave the best results in terms of yield and selectivity. To …
Number of citations: 588 onlinelibrary.wiley.com
MP Sibi, S Manyem, J Zimmerman - Chemical reviews, 2003 - ACS Publications
The title “Enantioselective Radical Processes” should raise a rather interesting thought to the curious reader: Why do I not normally see a similar review on enantioselective ionic …
Number of citations: 448 pubs.acs.org
J Zimmerman, MP Sibi - Radicals in Synthesis I, 2006 - Springer
Over the past two decades, many researchers have been interested in “taming” the reactive free radical intermediate and utilizing it in enantioselective transformations. This review …
Number of citations: 77 link.springer.com
AH Bahsas - 1987 - search.proquest.com
Part I. Reaction of allylstannanes with in situ generated immonium ions in protic solvent. The reaction of allylstannanes with immonium ions generated from a variety of primary and …
Number of citations: 3 search.proquest.com
AD Dilman, SL Ioffe - Chemical reviews, 2003 - ACS Publications
… For example, diallyldibutylstannane reacts with carbonyl compounds and Me 3 SiCl in acetonitrile (Scheme 47). The reactions performed under analogous conditions in benzene, …
Number of citations: 290 pubs.acs.org

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